2-Bromo-4,6-dihydro-thieno[3,4-d]thiazole
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Overview
Description
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Preparation Methods
The synthesis of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole can be compared with other thiazole derivatives, such as:
2-amino-5-methylthiazole: Known for its use in the synthesis of various pharmaceuticals.
4-(2,5-dichlorothienyl)-1,3-thiazole: Studied for its antifungal and antibacterial activities.
Thiazolo[4,5-d]thiazole: Used in the synthesis of heterocyclic compounds.
The uniqueness of 2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole lies in its specific structure and the resulting chemical and biological properties .
Properties
Molecular Formula |
C5H4BrNS2 |
---|---|
Molecular Weight |
222.1 g/mol |
IUPAC Name |
2-bromo-4,6-dihydrothieno[3,4-d][1,3]thiazole |
InChI |
InChI=1S/C5H4BrNS2/c6-5-7-3-1-8-2-4(3)9-5/h1-2H2 |
InChI Key |
SFUQJAJRXADBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)SC(=N2)Br |
Origin of Product |
United States |
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